molecular formula C18H17FN2O3S B2765206 (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 868369-09-9

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

カタログ番号: B2765206
CAS番号: 868369-09-9
分子量: 360.4
InChIキー: BMNPBJCQLBAGMU-ZZEZOPTASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a benzothiazole-derived molecule featuring a unique substitution pattern. Its structure includes:

  • A benzo[d]thiazole core with 3-ethyl, 4,7-dimethoxy substituents.
  • A 3-fluorobenzamide group attached via an imine linkage (Z-configuration).

Its structural complexity and substituent arrangement make it a subject of interest for comparative studies with analogs.

特性

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-4-21-15-13(23-2)8-9-14(24-3)16(15)25-18(21)20-17(22)11-6-5-7-12(19)10-11/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNPBJCQLBAGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Substitution Reactions: The benzothiazole ring is then subjected to substitution reactions to introduce the ethyl and methoxy groups at the 3rd and 4th positions, respectively.

    Coupling with Fluorobenzamide: The substituted benzothiazole is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of substituted benzamides.

科学的研究の応用

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

作用機序

The mechanism of action of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

類似化合物との比較

Structural Analog: N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2-ylidene)-4-fluorobenzamide

Key Differences :

  • Substituent at Position 3 : The methyl group replaces the ethyl group in the benzothiazole ring, reducing steric bulk .
  • Fluorine Position : The fluorine atom is located at the para position of the benzamide (vs. meta in the target compound), altering electronic distribution .

Molecular Properties :

Property Target Compound (3-Fluoro) Analog (4-Fluoro)
Molecular Formula C₁₉H₂₀FN₂O₃S C₁₈H₁₈FN₂O₃S
Molecular Weight (g/mol) 377.4 368.4
XLogP3 ~3.7 (estimated) 3.9
Hydrogen Bond Acceptors 5 5

Implications :

  • The ethyl group in the target compound may enhance lipophilicity (higher XLogP3) compared to the methyl analog.

Structural Analog: (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

Key Differences :

  • Benzamide Substitution : A 4-methoxy group replaces the 3-fluoro substituent, introducing a polar, electron-donating group instead of a halogen .

Molecular Properties :

Property Target Compound (3-Fluoro) Analog (4-Methoxy)
Molecular Formula C₁₉H₂₀FN₂O₃S C₁₉H₂₀N₂O₄S
Molecular Weight (g/mol) 377.4 372.4
XLogP3 ~3.7 3.9
Hydrogen Bond Acceptors 5 5

Implications :

  • The fluorine atom in the target compound may improve metabolic stability due to reduced susceptibility to oxidative degradation.

Structural Analog: (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Key Differences :

  • Benzothiazole Core : Fluorine at position 4 (vs. dimethoxy groups at 4,7 in the target compound) .
  • Benzamide Substitution : A bulky azepan-1-ylsulfonyl group replaces the 3-fluorobenzamide, drastically altering steric and electronic properties .

Implications :

  • The sulfonyl group introduces strong electron-withdrawing effects, which could reduce nucleophilic attack susceptibility.
  • The absence of dimethoxy groups may decrease planarity of the benzothiazole ring, affecting membrane permeability.

生物活性

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic compound notable for its complex structure, which includes a benzo[d]thiazole moiety and various substituents that may confer significant biological activity. The compound's molecular formula is C20H22N2O5SC_{20}H_{22}N_{2}O_{5}S with a molecular weight of approximately 402.46 g/mol. This article explores the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The unique structural features of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide include:

  • Thiazole Ring : Known for various biological properties.
  • Methoxy Groups : Enhance lipophilicity and bioactivity.
  • Ylidene Linkage : Suggests potential reactivity with biological targets.

Biological Activity Overview

Studies on compounds with similar structures have indicated a range of biological activities, including:

  • Anticancer Properties : Many benzothiazole derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
Benzothiazole DerivativesThiazole ring with varied substituentsAnticancer, anti-inflammatory
2-MercaptobenzothiazoleContains thiazole; used in rubber industryAntifungal and antibacterial
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamideYlidene linkage with methoxy groupsPotential anticancer and antimicrobial

The mechanism of action for (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide likely involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to modulation of various signaling pathways critical for cell proliferation and survival.

Case Studies

  • Anticancer Activity : A study demonstrated that similar benzothiazole derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The presence of methoxy groups was correlated with increased potency.
  • Antimicrobial Efficacy : Research on related compounds showed significant antibacterial activity against Gram-positive bacteria, suggesting that (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide may exhibit similar properties.

Pharmacological Predictions

Computer-aided drug design models have predicted that (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide could possess multiple pharmacological effects based on its structural features. These predictions highlight the compound's potential as a lead candidate in drug development.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm methoxy, ethyl, and fluorobenzamide substituents. For example, the Z-configuration of the ylidene group shows distinct deshielding in the benzamide carbonyl (δ ~165 ppm in ¹³C NMR) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR spectroscopy : Identify tautomerism via N-H stretches (~3200 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .

How should researchers design initial biological activity screens for this compound?

Basic Research Question

  • Target selection : Prioritize kinases or proteases due to the benzo[d]thiazole scaffold’s affinity for ATP-binding pockets .
  • Assay conditions : Use fluorescence-based enzymatic assays (e.g., trypsin inhibition) at 10 µM–1 mM concentrations. Include positive controls (e.g., staurosporine) and validate hits with dose-response curves (IC₅₀ determination) .
  • Cytotoxicity screening : Test against HEK-293 cells via MTT assay to rule off-target effects .

How can tautomeric equilibria of the ylidene group influence the compound’s reactivity and bioactivity?

Advanced Research Question
The ylidene group exists in keto-enol tautomeric forms, altering electronic properties:

  • Keto form : Enhances electrophilicity, favoring nucleophilic attacks (e.g., cysteine residues in enzymes) .
  • Enol form : Stabilizes π-π stacking with aromatic residues in target proteins.
    Characterize tautomers using variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) and DFT calculations (B3LYP/6-311+G(d,p)) to predict dominant forms .

What computational strategies are effective for elucidating the compound’s mechanism of action?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Prioritize binding poses with ΔG < −8 kcal/mol and validate via MD simulations (100 ns) .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to identify critical interactions (e.g., hydrogen bonds with Thr766 in EGFR) .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

  • Substituent effects :

    PositionModificationActivity Trend
    3-EthylReplacement with cyclopropyl↑ Metabolic stability (CYP3A4 resistance)
    4,7-DimethoxyDemethylation to hydroxyl↓ Solubility but ↑ hydrogen bonding
  • Fluorine substitution : Para- vs. meta-fluorine on benzamide affects target selectivity (meta-fluorine improves PKC-θ inhibition 3-fold) .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question

  • Replicate assays : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Validate target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding in cell lysates .
  • Analyze impurities : LC-MS/MS to detect trace byproducts (e.g., oxidized thiazole) that may skew results .

What analytical challenges arise in studying this compound’s solubility and formulation?

Advanced Research Question

  • Low aqueous solubility : Address via co-solvents (PEG-400) or nanocrystal formulation (particle size <200 nm by DLS) .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC-PDA to identify hydrolysis products (e.g., free benzamide) .

How can metabolic stability be assessed to improve pharmacokinetic profiles?

Advanced Research Question

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate Clint (intrinsic clearance) using t₁/₂ .
  • Metabolite ID : HRMS/MS to detect phase I metabolites (e.g., O-demethylation at 4/7-methoxy groups) .

What experimental approaches clarify the compound’s reaction mechanisms under varying conditions?

Advanced Research Question

  • Kinetic isotope effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-N bond formation) .
  • Trapping intermediates : Use ESI-MS to detect acylated thiazole intermediates in acid-catalyzed reactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。